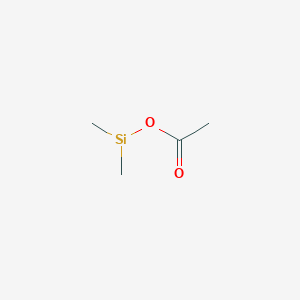

Dimethylacetoxysilane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C4H9O2Si/c1-4(5)6-7(2)3/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQTWXMLZOYEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethylacetoxysilane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylacetoxysilane, also known as diacetoxydimethylsilane, is a versatile organosilicon compound with the chemical formula C₆H₁₂O₄Si.[1] It is a member of the acetoxysilane family, characterized by the presence of two acetoxy groups attached to a central silicon atom, which also bears two methyl groups.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable reagent and precursor in a wide range of chemical applications, from the synthesis of silicone polymers to its use as a surface modifying agent.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of dimethylacetoxysilane, with a focus on providing practical insights for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

The structure of dimethylacetoxysilane features a central silicon atom tetrahedrally bonded to two methyl groups and two acetoxy groups.

Systematic Name: [acetyloxy(dimethyl)silyl] acetate[1] Synonyms: Diacetoxydimethylsilane, Dimethyldiacetoxysilane, Silanediol, dimethyl-, diacetate[1] CAS Number: 2182-66-3[1] Molecular Formula: C₆H₁₂O₄Si[1] Molecular Weight: 176.24 g/mol [1] InChI: 1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3[1] SMILES: CC(=O)O(C)OC(C)=O[1]

Physicochemical Properties

Dimethylacetoxysilane is a colorless to slightly yellow liquid with a characteristic acrid odor reminiscent of acetic acid, which is a result of its slow hydrolysis in the presence of moisture.[4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Boiling Point | 163-165 °C | [1] |

| Melting Point | -12.5 °C | [1] |

| Density | 1.054 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.403 | [1] |

| Solubility | Soluble in many common organic solvents such as THF, acetone, ethanol, and dichloromethane. Reacts with water. | Inferred from chemical properties |

| Hydrolytic Sensitivity | Reacts with moisture | [4] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of dimethylacetoxysilane is crucial for its identification and quality control.

¹H NMR Spectroscopy

The ¹H NMR spectrum of dimethylacetoxysilane is relatively simple and highly characteristic. It typically exhibits two singlets:

-

~0.2 ppm (s, 6H): This singlet corresponds to the six protons of the two methyl groups directly attached to the silicon atom (Si-(CH₃)₂). The upfield chemical shift is characteristic of protons on methyl groups bonded to silicon.

-

~2.0 ppm (s, 6H): This singlet is assigned to the six protons of the two acetoxy groups (-O-C(=O)-CH₃).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of dimethylacetoxysilane shows three distinct signals:

-

~ -2.0 ppm: Corresponding to the carbon atoms of the two methyl groups bonded to the silicon atom (Si-C H₃).

-

~ 22.0 ppm: Attributed to the methyl carbons of the acetoxy groups (-O-C(=O)-C H₃).

-

~ 170.0 ppm: This downfield signal is characteristic of the carbonyl carbons in the acetoxy groups (-O-C (=O)-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum of dimethylacetoxysilane displays several characteristic absorption bands that are indicative of its functional groups:

-

~2960 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1725 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching of the acetoxy groups. This is a key diagnostic peak.

-

~1250 cm⁻¹: Si-CH₃ symmetric deformation.

-

~1020 cm⁻¹: Si-O-C stretching vibration.

-

~800 cm⁻¹: Si-C stretching vibration.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of dimethylacetoxysilane results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 176 may be observed, but it is often weak. Prominent fragments typically arise from the loss of acetoxy and methyl groups. Common fragments include:

-

m/z = 117: [M - OAc]⁺

-

m/z = 103: [M - OAc - CH₂]⁺

-

m/z = 73: [(CH₃)₃Si]⁺ (rearrangement)

-

m/z = 59: [CH₃SiO]⁺

-

m/z = 43: [CH₃CO]⁺ (base peak)

Synthesis of Dimethylacetoxysilane

Dimethylacetoxysilane is most commonly synthesized by the reaction of dimethyldichlorosilane with an acetylating agent. Two primary methods are prevalent in laboratory and industrial settings.

Reaction with Acetic Anhydride

This method involves the direct reaction of dimethyldichlorosilane with acetic anhydride. The reaction produces dimethylacetoxysilane and acetyl chloride as a byproduct.

Reaction: (CH₃)₂SiCl₂ + (CH₃CO)₂O → (CH₃)₂Si(OOCCH₃)₂ + 2 CH₃COCl

Experimental Protocol:

-

To a stirred solution of dimethyldichlorosilane in a suitable inert solvent (e.g., hexane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), slowly add one equivalent of acetic anhydride at room temperature.

-

The reaction is typically exothermic, and the temperature may need to be controlled with an ice bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

-

The progress of the reaction can be monitored by GC or NMR.

-

Upon completion, the byproduct, acetyl chloride, and the solvent are removed by distillation.

-

The crude dimethylacetoxysilane is then purified by fractional distillation under reduced pressure.

Reaction with Sodium Acetate

An alternative method involves the reaction of dimethyldichlorosilane with an alkali metal acetate, such as sodium acetate. This method avoids the formation of the corrosive byproduct acetyl chloride, instead producing a salt (sodium chloride) that can be easily removed by filtration.

Reaction: (CH₃)₂SiCl₂ + 2 NaOOCCH₃ → (CH₃)₂Si(OOCCH₃)₂ + 2 NaCl

Experimental Protocol:

-

Suspend anhydrous sodium acetate in a suitable aprotic solvent (e.g., toluene or hexane) in a reaction vessel equipped with a stirrer, condenser, and dropping funnel, under an inert atmosphere.

-

Slowly add dimethyldichlorosilane to the stirred suspension.

-

The reaction mixture is then heated to reflux for several hours to drive the reaction to completion.

-

After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

-

The solvent is removed from the filtrate by distillation.

-

The resulting crude dimethylacetoxysilane is purified by fractional distillation under reduced pressure.

Chemical Reactivity and Mechanisms

The reactivity of dimethylacetoxysilane is dominated by the susceptibility of the Si-O bond to nucleophilic attack, leading to the cleavage of the acetoxy groups.

Hydrolysis

The most significant reaction of dimethylacetoxysilane is its hydrolysis, which occurs readily in the presence of water or even atmospheric moisture. This reaction leads to the formation of dimethylsilanediol and acetic acid.[4]

Overall Reaction: (CH₃)₂Si(OOCCH₃)₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 CH₃COOH

The dimethylsilanediol intermediate is generally unstable and readily undergoes self-condensation to form linear or cyclic polydimethylsiloxanes (silicones), releasing water in the process.

Condensation: n (CH₃)₂Si(OH)₂ → [-(CH₃)₂Si-O-]n + n H₂O

Mechanism of Hydrolysis:

The hydrolysis of acetoxysilanes is significantly faster than that of alkoxysilanes and can be catalyzed by both acids and bases.[5] The mechanism involves the nucleophilic attack of water on the electrophilic silicon atom. The acetoxy group is a good leaving group, which contributes to the high reactivity.

Caption: Simplified mechanism of dimethylacetoxysilane hydrolysis.

Reactivity with Alcohols

In a reaction analogous to hydrolysis, dimethylacetoxysilane can react with alcohols (alcoholysis) to form alkoxysilanes and acetic acid. This transesterification-like reaction is useful for the synthesis of various dialkoxydimethylsilanes.

Reaction: (CH₃)₂Si(OOCCH₃)₂ + 2 R-OH ⇌ (CH₃)₂Si(OR)₂ + 2 CH₃COOH

The reaction is typically carried out in the presence of an acid or base catalyst.

Applications

The unique reactivity of dimethylacetoxysilane makes it a valuable compound in several fields:

-

Silicone Chemistry: It is a key crosslinking agent in the formulation of room-temperature-vulcanizing (RTV) silicone elastomers and sealants.[3] The hydrolysis of the acetoxy groups upon exposure to atmospheric moisture initiates the curing process, leading to the formation of a durable silicone network.

-

Surface Modification: Dimethylacetoxysilane can be used to modify the surface of materials containing hydroxyl groups, such as glass, silica, and other inorganic fillers.[2] The reaction forms a covalent bond between the silicon atom and the surface, imparting hydrophobicity and improving compatibility with organic polymers.

-

Organic Synthesis: It serves as a precursor for the synthesis of other organosilicon compounds. Its reactivity with nucleophiles allows for the introduction of the dimethylsilyl moiety into various organic molecules.

-

Protecting Group Chemistry: While less common than other silylating agents, acetoxysilanes can be used as protecting groups for alcohols, although their high reactivity can sometimes be a limitation.[6]

Safety and Handling

Dimethylacetoxysilane is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It is corrosive to the skin and eyes and can cause severe burns.[7] Inhalation of its vapors may cause respiratory irritation. The hydrolysis of the compound releases acetic acid, which is also corrosive and has a strong odor.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, should be worn at all times.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[8]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[7]

Conclusion

Dimethylacetoxysilane is a reactive and versatile organosilicon compound with a well-defined chemical structure and a range of important applications, particularly in the field of silicone chemistry and materials science. Its utility stems from the facile hydrolysis of its acetoxy groups, which allows for its use as a crosslinking agent and a surface modifier. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75130, Diacetoxydimethylsilane. Retrieved from [Link]

- Rösch, L., John, P., & Reitmeier, R. (2000). Silicon Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. (2012). Speciality Petrochemicals.

- Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane. (2018).

-

Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

-

Organic Syntheses. (n.d.). Retrieved from [Link]

- Facile Preparation of a Transparent, Self-Healing, and Recyclable Polysiloxane Elastomer Based on a Dynamic Imine and Boroxine Bond. (2024). MDPI.

- Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646.

- Silyl Esters as Reactive Intermedi

- Dimethylsilandiol From Silicone Elastomers: Analysis, Release From Biopharmaceutical Process Equipment, and Clearance Studies. (2022).

- Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. (n.d.). Pearson.

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

Sources

- 1. Diacetoxydimethylsilane | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of Dimethylacetoxysilane

Abstract

Dimethylacetoxysilane, formally known as diacetoxydimethylsilane, is a pivotal bifunctional organosilicon compound with widespread applications in materials science, particularly as a crosslinking agent in room-temperature-vulcanizing (RTV) silicone sealants. Its synthesis and purification are critical processes that dictate the performance and stability of end-use products. This guide provides a comprehensive exploration of the prevalent synthetic methodologies, rigorous purification techniques, and essential analytical characterization for producing high-purity dimethylacetoxysilane. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind procedural steps, ensuring a blend of theoretical principles and practical, field-proven insights for researchers, chemists, and professionals in the chemical and pharmaceutical industries.

Introduction and Strategic Importance

Dimethylacetoxysilane, (CH₃)₂Si(OCOCH₃)₂, serves as a fundamental building block in silicone chemistry. Its primary role is as a moisture-activated crosslinker. Upon exposure to atmospheric moisture, the acetoxy groups readily hydrolyze, releasing acetic acid and forming reactive silanol intermediates. These silanols then undergo condensation reactions to form a stable, crosslinked siloxane (silicone) network. This curing mechanism is the basis for many commercial RTV-1 sealants used in construction, automotive, and electronics applications.

The purity of dimethylacetoxysilane is paramount; impurities such as residual chlorosilanes or other organosilicon species can adversely affect the curing profile, mechanical properties, and long-term stability of the final silicone product. Therefore, a robust and well-controlled synthesis and purification strategy is not merely a procedural requirement but a critical factor in quality assurance.

Core Synthesis Methodologies

The synthesis of dimethylacetoxysilane invariably begins with dimethyldichlorosilane ((CH₃)₂SiCl₂), a bulk chemical produced via the Müller-Rochow direct process.[1] The conversion of the Si-Cl bonds to Si-OAc (acetoxy) bonds is typically achieved through two primary, industrially relevant pathways.

Method A: Acetylation via Acetic Anhydride

This is a widely employed method that leverages the high reactivity of an acid anhydride with a chlorosilane.[2] The overall reaction proceeds as follows:

(CH₃)₂SiCl₂ + (CH₃CO)₂O → (CH₃)₂Si(OCOCH₃)₂ + 2 CH₃COCl

Causality and Mechanistic Insight: The reaction is a classic nucleophilic substitution at the silicon center. The silicon atom in dimethyldichlorosilane is electrophilic due to the polarization of the Si-Cl bonds. An oxygen atom from acetic anhydride acts as the nucleophile, attacking the silicon. The chloride ion is an excellent leaving group. The reaction is driven forward by the formation of the thermodynamically stable Si-O bond and the volatile, low-boiling byproduct, acetyl chloride.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube (e.g., filled with CaCl₂) or connected to an inert gas line (N₂ or Ar) to prevent the ingress of atmospheric moisture, which would hydrolyze the chlorosilane starting material.

-

Reagent Charging: Charge the flask with dimethyldichlorosilane (1.0 mole). In the dropping funnel, place acetic anhydride (1.05 moles, a slight excess ensures complete conversion).

-

Reaction Execution: Begin vigorous stirring and slowly add the acetic anhydride dropwise to the dimethyldichlorosilane. The reaction is exothermic; control the addition rate to maintain the reaction temperature between 30-40°C. An ice bath may be necessary for cooling.

-

Reaction Completion & Maturation: After the addition is complete, heat the mixture to a gentle reflux (approx. 50-60°C) for 2-3 hours to drive the reaction to completion.

-

Initial Purification: The resulting mixture contains the desired product, dimethylacetoxysilane, and the byproduct, acetyl chloride. The acetyl chloride (boiling point: 52°C) can be initially removed by distillation at atmospheric pressure.

Method B: Acetylation via Anhydrous Sodium Acetate

This alternative pathway utilizes a salt of acetic acid and avoids the generation of the corrosive byproduct, acetyl chloride.

(CH₃)₂SiCl₂ + 2 CH₃COONa → (CH₃)₂Si(OCOCH₃)₂ + 2 NaCl

Causality and Mechanistic Insight: This is a heterogeneous reaction involving a liquid (dimethyldichlorosilane) and a solid (sodium acetate). The acetate anion (CH₃COO⁻) acts as the nucleophile. The reaction's success depends on maximizing the interfacial surface area between the reactants. A solvent is often used to facilitate mass transfer, and vigorous stirring is critical. The primary thermodynamic driving force is the formation of the highly stable sodium chloride (NaCl) salt lattice.

-

Apparatus Setup: Use a similar setup as in Method A, ensuring rigorous exclusion of moisture.

-

Reagent Charging: Charge the flask with anhydrous sodium acetate (2.2 moles) and a suitable anhydrous, inert solvent (e.g., toluene or hexane, 200 mL). Begin vigorous stirring to create a fine suspension.

-

Reaction Execution: Add dimethyldichlorosilane (1.0 mole) dropwise from the addition funnel to the stirred suspension. Maintain the temperature at 50-60°C to ensure a reasonable reaction rate.

-

Reaction Completion & Maturation: After the addition, maintain the temperature and stirring for 4-6 hours. Reaction progress can be monitored by GC analysis of aliquots from the liquid phase.

-

Initial Purification: Upon completion, cool the reaction mixture to room temperature. The solid sodium chloride byproduct is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of the anhydrous solvent to recover any entrained product. The solvent is then removed from the filtrate by simple distillation.

Comparison of Synthesis Routes

| Feature | Method A: Acetic Anhydride | Method B: Sodium Acetate |

| Primary Reagent | Acetic Anhydride | Anhydrous Sodium Acetate |

| Byproduct | Acetyl Chloride (CH₃COCl) | Sodium Chloride (NaCl) |

| Reaction Phase | Homogeneous (Liquid-Liquid) | Heterogeneous (Liquid-Solid) |

| Pros | Faster reaction rates; homogeneous system is easier to control. | Avoids corrosive acetyl chloride byproduct; NaCl is easily filtered. |

| Cons | Produces highly corrosive and moisture-sensitive acetyl chloride. | Slower reaction rates; requires efficient stirring; solvent use. |

| Downstream Impact | Requires efficient distillation to separate from low-boiling byproduct. | Requires a filtration step; potential for product loss in filter cake. |

Rigorous Purification: Fractional Distillation

Regardless of the synthetic route, the crude dimethylacetoxysilane requires purification to remove unreacted starting materials, byproducts, and any side-reaction products. The gold-standard technique for this purpose is fractional distillation under reduced pressure.

Principle of Operation: Fractional distillation separates chemical compounds based on differences in their boiling points.[3][4][5] By heating the mixture, components with lower boiling points vaporize more readily. These vapors rise through a fractionating column, which provides a large surface area (via packing or trays) for repeated condensation and vaporization cycles. Each cycle enriches the vapor in the more volatile component. By carefully controlling the temperature at the top of the column, components can be selectively condensed and collected.

Key Physical Properties for Distillation

| Compound | Role | Boiling Point (°C) at atm. pressure |

| Acetyl Chloride | Byproduct (Method A) | ~52°C |

| Dimethyldichlorosilane | Unreacted Starting Material | 70°C |

| Dimethylacetoxysilane | Product | ~163-165°C [4][5] |

| Acetic Anhydride | Unreacted Starting Material | 139°C |

Note: Distillation is often performed under vacuum to reduce the boiling points and prevent potential thermal degradation of the product.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a heating mantle, a distillation flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a series of receiving flasks. The entire system must be dried and operated under vacuum or a slow stream of inert gas.

-

Charging the Still: Charge the crude dimethylacetoxysilane (from which solids or low-boilers have been removed) into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

-

Execution:

-

Begin heating the distillation flask gently.

-

Fore-run Fraction: Collect the first fraction, which will contain any residual low-boiling impurities (e.g., solvent, unreacted dimethyldichlorosilane). The vapor temperature will be significantly lower than the product's boiling point.

-

Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of dimethylacetoxysilane (adjust for vacuum pressure if applied), switch to a clean receiving flask to collect the pure product.

-

Final Fraction/Residue: As the distillation nears completion, the temperature may rise or become unstable. Stop the distillation at this point, leaving a small amount of residue in the flask to avoid distilling impurities.

-

-

Product Handling: The purified, colorless liquid product should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Visualization of Key Processes

Synthesis Pathways

Caption: Synthesis routes to Dimethylacetoxysilane.

Purification Workflow

Caption: General purification and quality control workflow.

Analytical Characterization for Quality Assurance

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and chromatographic techniques should be employed.[6]

Gas Chromatography (GC)

GC is the primary tool for determining the purity of dimethylacetoxysilane. A properly calibrated GC can quantify the area percentage of the main peak relative to any impurities.

-

Typical Purity Specification: >98%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.[7][8][9][10]

-

¹H NMR: Expect two sharp singlets.

-

δ ≈ 0.2-0.3 ppm: Integrating to 6 protons, corresponding to the two silicon-methyl groups (Si-(CH₃)₂).

-

δ ≈ 2.0-2.1 ppm: Integrating to 6 protons, corresponding to the two acetyl-methyl groups (-OCOCH₃).

-

-

¹³C NMR: Expect signals for the silicon-methyl carbons and the acetyl carbons (methyl and carbonyl).

-

²⁹Si NMR: A single resonance confirming the single silicon environment.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming the presence of key functional groups.[11][12][13][14]

-

~1725 cm⁻¹: Strong C=O stretch from the acetate carbonyl group.

-

~1250 cm⁻¹ and ~800 cm⁻¹: Characteristic Si-CH₃ absorptions.

-

~1020 cm⁻¹: Strong Si-O-C stretching vibration.

-

Absence of broad -OH peak (~3200-3600 cm⁻¹): Confirms the product is free from hydrolysis products (silanols).

Safety, Handling, and Storage

Dimethylacetoxysilane and its precursors are hazardous materials requiring stringent safety protocols.

-

Hazards: The product itself is corrosive and causes severe skin burns and eye damage.[3][7][15][16] It reacts with water to release corrosive acetic acid.

-

Precursor Hazards: Dimethyldichlorosilane is highly flammable and reacts violently with water to release toxic and corrosive hydrogen chloride (HCl) gas.[17]

-

Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated fume hood while wearing a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Handling: All glassware must be oven- or flame-dried before use. Operations should be conducted under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and moisture. Containers must be tightly sealed and clearly labeled.[3]

Conclusion

The synthesis and purification of dimethylacetoxysilane are mature and well-understood chemical processes that are fundamental to the silicone industry. The choice between the acetic anhydride and sodium acetate routes depends on factors such as desired reaction speed, tolerance for corrosive byproducts, and available equipment for solid-liquid separation. In all cases, rigorous purification by fractional distillation is essential to achieve the high purity required for its application as a reliable crosslinking agent. A thorough understanding of the underlying chemical principles, coupled with stringent adherence to safety and handling protocols, is imperative for the successful and safe production of this vital chemical intermediate.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75130, Diacetoxydimethylsilane. Retrieved from [Link]

-

ResearchGate (2019). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. Retrieved from [Link]

- Google Patents. CN104059097A - Method for preparing dichlorodimethylsilane by virtue of disproportionation.

-

University of Southampton (2009). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). YouTube. Retrieved from [Link]

- Graiver, D., et al. (2003). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Environmental Pollution.

-

ResearchGate. Typical Fourier transform infrared spectroscopy (FTIR) spectra. Retrieved from [Link]

-

ResearchGate. Graphical representation of the ²⁹Si NMR chemical shifts. Retrieved from [Link]

- Anisimov, A., et al. (2021). From silicon to silicones without dimethyldichlorosilane: direct green mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether. Green Chemistry.

-

Organic Syntheses. Procedure for enol acetate formation. Retrieved from [Link]

-

Fisher Scientific. Safety Data Sheet: Diacetoxydimethylsilane (UK). Retrieved from [Link]

-

Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]

-

Organic Syntheses. Acetic Formic Anhydride. Retrieved from [Link]

-

MaChemGuy (2019). Quick Revision - Hydrolysis of condensation polymers. YouTube. Retrieved from [Link]

- Google Patents. US4552973A - Process for the preparation of dimethyldichlorosilane.

-

ResearchGate. The FT-IR spectra of polydimethylsilane, polycarbosilane, and.... Retrieved from [Link]

-

Thermo Scientific (2015). FTIR Sampling Techniques - Diffuse Reflectance: Data Collection. YouTube. Retrieved from [Link]

-

All 'bout Chemistry (2021). NMR Spectroscopy: Diamagnetic shielding (Electronegativity Effects). YouTube. Retrieved from [Link]

- Google Patents. CN102321114A - Method for synthesizing acetoxylsilane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102321114A - Method for synthesizing acetoxylsilane - Google Patents [patents.google.com]

- 3. Diacetoxydimethylsilane 98 2182-66-3 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Diacetoxydimethylsilane | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. surfacesciencewestern.com [surfacesciencewestern.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.pt [fishersci.pt]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Hydrolysis Mechanism of Dimethylacetoxysilane

This guide provides a comprehensive exploration of the core chemical principles governing the hydrolysis of dimethylacetoxysilane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple procedural outlines to delve into the causality of the reaction mechanism, its kinetics, and the state-of-the-art methodologies used to investigate it. We will examine the nuanced, autocatalytic nature of this reaction, providing a foundation for its control and application in advanced technologies.

Introduction: The Significance of Dimethylacetoxysilane

Dimethylacetoxysilane, ((CH₃)₂Si(OCOCH₃)₂), is a difunctional organosilicon compound that serves as a critical precursor in the synthesis of silicone polymers and as a crosslinking agent in room-temperature-vulcanizing (RTV) silicone sealants. Its reactivity is centered on the susceptibility of its silicon-acetoxy bonds to hydrolysis. This process, while seemingly straightforward, involves a cascade of reactions including subsequent condensation, which are highly sensitive to reaction conditions. Understanding this mechanism is paramount for controlling the properties of resulting polysiloxane materials, be it for industrial sealants or for advanced applications in surface modification and bioconjugation. Unlike alkoxysilanes, the hydrolysis of acetoxysilanes releases acetic acid, a byproduct that significantly influences the reaction's progression through autocatalysis.[1]

The Core Hydrolysis and Condensation Pathway

The transformation of dimethylacetoxysilane into a stable polysiloxane network is not a single event but a sequence of two primary reaction types: hydrolysis and condensation.

-

Hydrolysis: This is the initial step where water molecules cleave the silicon-acetoxy (Si-O-C) bonds. For dimethylacetoxysilane, this occurs in a stepwise manner, replacing the two acetoxy groups with hydroxyl groups to form the highly reactive intermediate, dimethylsilanediol ((CH₃)₂Si(OH)₂).[1]

-

Condensation: The silanol intermediates are generally unstable and readily react with each other (or with unhydrolyzed acetoxysilane molecules) to form stable silicon-oxygen-silicon (Si-O-Si) linkages, known as siloxane bonds.[1] This process releases a molecule of water or acetic acid and is the fundamental step in the formation of silicone polymers.

The overall reaction cascade begins with the hydrolysis of the first acetoxy group, followed by the second, and is then immediately coupled with condensation reactions that proceed in parallel.

Mechanistic Deep Dive: The Autocatalytic Hydrolysis of Dimethylacetoxysilane

A distinguishing feature of acetoxysilane hydrolysis is its autocatalytic nature. The acetic acid produced during the initial hydrolysis step acts as an acid catalyst, accelerating the subsequent cleavage of remaining acetoxy groups.[1]

The reaction can proceed via two main pathways:

-

Uncatalyzed Hydrolysis: A direct nucleophilic attack by a water molecule on the silicon atom. This pathway is generally slow.

-

Acid-Catalyzed Hydrolysis: This is the dominant pathway once a small amount of acetic acid is generated. The mechanism involves the rapid protonation of the carbonyl oxygen of the acetoxy group by the acetic acid byproduct.[2][3] This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. The departure of the leaving group (acetic acid) is facilitated because it leaves as a stable, neutral molecule.

Electron-donating methyl groups attached to the silicon atom help to stabilize the partial positive charge that develops on the silicon atom during the transition state of the acid-catalyzed mechanism.[2]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the stepwise, autocatalyzed hydrolysis of dimethylacetoxysilane to dimethylsilanediol.

Caption: Stepwise hydrolysis of dimethylacetoxysilane, highlighting the autocatalytic role of the acetic acid byproduct.

The Competing Reaction: Condensation

Immediately upon formation, the reactive dimethylsilanediol intermediates begin to polymerize through condensation reactions. This can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol/Acid-producing condensation: A silanol group reacts with an unhydrolyzed acetoxy group, eliminating a molecule of acetic acid.

These condensation reactions lead to the formation of linear chains, cyclic species, and ultimately cross-linked networks of polydimethylsiloxane (PDMS). The relative rates of hydrolysis and condensation are heavily influenced by factors such as pH, water concentration, and temperature.[4]

Visualizing the Condensation Pathway

Caption: Condensation of dimethylsilanediol monomers into linear and cyclic polydimethylsiloxane (PDMS) structures.

Experimental Methodologies for Mechanistic Investigation

To rigorously study the hydrolysis and condensation kinetics of dimethylacetoxysilane, spectroscopic techniques are indispensable. They allow for real-time monitoring of reactant consumption, intermediate formation, and product appearance. The choice of method is dictated by the specific information required, from reaction rates to the identification of transient species.

Experimental Workflow Visualization

Caption: General experimental workflow for studying the hydrolysis mechanism of dimethylacetoxysilane.

Protocol 1: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to monitor the chemical changes during the reaction by tracking the characteristic vibrational frequencies of specific functional groups. This technique is particularly powerful for observing the disappearance of reactants and the appearance of products.[5][6]

Step-by-Step Methodology:

-

Instrument Setup: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe for in-situ measurements directly in the reaction vessel.

-

Background Spectrum: Record a background spectrum of the solvent system (e.g., an anhydrous organic solvent) prior to adding the reactants.

-

Reaction Initiation: In a controlled environment (e.g., nitrogen atmosphere to exclude atmospheric moisture), mix dimethylacetoxysilane with the solvent. Initiate the hydrolysis by adding a precise amount of water.

-

Time-Resolved Data Acquisition: Immediately begin collecting spectra at regular time intervals (e.g., every 30 seconds).

-

Spectral Analysis: Monitor the following key infrared bands:

-

Disappearance of Si-O-C=O: The stretching vibrations associated with the acetoxy group (typically around 1725 cm⁻¹ for C=O and 1250-1000 cm⁻¹ for Si-O-C) will decrease in intensity over time.[6]

-

Appearance of Si-OH: The formation of silanol groups is indicated by the appearance of a broad absorption band in the 3200-3700 cm⁻¹ region.[7][8]

-

Appearance of Acetic Acid: The characteristic C=O stretch of the carboxylic acid byproduct will appear (around 1710 cm⁻¹).

-

-

Kinetic Modeling: By plotting the absorbance of key peaks against time, reaction rates and rate constants can be determined.

Causality: This protocol is chosen for its high temporal resolution, allowing for the capture of rapid kinetic events. The specificity of IR absorption bands provides direct, unambiguous evidence for the transformation of functional groups, validating the proposed reaction pathway.[9]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy, particularly ¹H and ²⁹Si NMR, provides detailed structural information and quantitative data on the species present in the reaction mixture. ²⁹Si NMR is exceptionally powerful for identifying and quantifying all silicon-containing species: the starting silane, silanol intermediates, and various siloxane oligomers.[10][11]

Step-by-Step Methodology:

-

Sample Preparation: Prepare the reaction mixture directly in an NMR tube under an inert atmosphere. A deuterated solvent is used for the field-frequency lock.

-

Initial Spectrum (t=0): Acquire a quantitative ¹H and ²⁹Si NMR spectrum immediately after mixing the reactants but before significant reaction has occurred.

-

Time-Course Monitoring: Place the NMR tube in the spectrometer and acquire spectra at predetermined time intervals. For slower reactions, the sample can be removed and quenched at specific times for analysis.

-

Spectral Analysis:

-

¹H NMR: Track the disappearance of the acetoxy methyl protons (singlet ~2.0 ppm) and the appearance of the acetic acid methyl protons. The protons of the Si-CH₃ groups will also show slight chemical shift changes as the electronic environment around the silicon atom changes.

-

²⁹Si NMR: This is the most informative experiment. Monitor the disappearance of the starting dimethylacetoxysilane peak and the emergence of new peaks corresponding to the monosubstituted intermediate ((CH₃)₂Si(OAc)(OH)), the fully hydrolyzed dimethylsilanediol ((CH₃)₂Si(OH)₂), and various condensation products (dimers, trimers, etc.), which will appear in distinct chemical shift regions.[12][13]

-

-

Quantification and Kinetic Analysis: Integrate the peaks in the spectra to determine the relative concentrations of each species over time. This data can be used to derive detailed kinetic models for both the hydrolysis and condensation steps.

Causality: NMR is the gold standard for mechanistic studies because it provides unequivocal structural identification and quantification of all silicon species in the solution.[11][13] This allows for the direct observation of intermediates and the deconvolution of parallel and sequential reaction steps, offering a level of detail unattainable by most other methods.

Summary of Key Mechanistic Insights

The hydrolysis of dimethylacetoxysilane is a complex, yet elegant, chemical process defined by several key features:

-

Stepwise Reaction: Hydrolysis proceeds one acetoxy group at a time.

-

Autocatalysis: The acetic acid byproduct significantly accelerates the reaction, making the process self-propagating after initiation.

-

Competing Condensation: The formation of silanol intermediates is immediately followed by their condensation into siloxane polymers.

-

High Reactivity: Compared to alkoxysilanes, acetoxysilanes exhibit much faster hydrolysis rates due to the better leaving group nature of the acetate anion and the autocatalytic effect.[1]

A thorough understanding of this mechanism, validated through rigorous experimental protocols like those described, is essential for scientists and researchers aiming to harness the reactivity of dimethylacetoxysilane for the rational design of advanced materials and formulations.

References

-

Arkles, B. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Link

-

ResearchGate. (2002). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. Link

-

ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Link

-

AFINITICA. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Link

-

ResearchGate. (n.d.). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Link

- Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.

-

ResearchGate. (n.d.). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Link

-

ResearchGate. (n.d.). FTIR plot of silane hydrolysis. Link

-

ACS Publications. (2012). Kinetic Study of Alkoxysilane Hydrolysis under Acidic Conditions by Fourier Transform Near Infrared Spectroscopy Combined with Partial Least-Squares Model. Link

-

Prospector. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Link

-

National Center for Biotechnology Information. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Link

-

Taylor & Francis Online. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Link

-

SpringerLink. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Link

-

University of Twente Research Information. (n.d.). Infrared Study of the Silica/Silane Reaction. Link

-

ResearchGate. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds. Link

Sources

- 1. gelest.com [gelest.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. adhesivesmag.com [adhesivesmag.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Reactivity of Dimethylacetoxysilane in Organic Solvents

Executive Summary: This guide provides a comprehensive technical overview of the behavior of dimethylacetoxysilane (DMDAS) in organic solvents. For researchers, scientists, and drug development professionals, a critical understanding is that the interaction of DMDAS with most organic solvents is governed not by simple physical dissolution, but by its pronounced chemical reactivity. This document elucidates the fundamental chemical principles, outlines its compatibility with different solvent classes, provides actionable experimental protocols for assessing miscibility and reactivity, and details essential safety considerations. The central thesis is that true "solubility" of intact DMDAS is only achievable in anhydrous aprotic solvents; in protic solvents, the compound undergoes rapid decomposition.

Introduction to Dimethylacetoxysilane

Dimethylacetoxysilane, also known as diacetoxydimethylsilane, is an organosilicon compound with the chemical formula (CH₃CO₂)₂Si(CH₃)₂.[1] Its molecular structure features a central silicon atom bonded to two methyl groups and two acetoxy groups. This structure imparts a dual nature to the molecule: a relatively non-polar dimethylsilyl core and two highly reactive acetoxy functional groups.

This reactivity is precisely why DMDAS is a valuable chemical intermediate. It is widely used as a crosslinking agent in the production of room-temperature-vulcanizing (RTV) silicone sealants and adhesives.[2][3] In these systems, DMDAS reacts with moisture from the atmosphere to form a durable, cross-linked silicone polymer network, releasing acetic acid as a byproduct.[3] Understanding its behavior in organic solvents is therefore paramount for controlling reaction kinetics, formulating stable precursor solutions, and ensuring safety in laboratory and industrial settings.

The Primacy of Reactivity over True Solubility

When considering the use of dimethylacetoxysilane in a solvent, the primary question is not "Will it dissolve?" but "Will it react?". The acetoxy groups on the silicon atom are highly susceptible to nucleophilic attack by protic species, most notably water and alcohols.

Reaction with Protic Solvents: A Pathway to Decomposition

Protic solvents are molecules that can donate a hydrogen ion (H⁺), such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids. When DMDAS is introduced into these solvents, it undergoes rapid solvolysis (hydrolysis in the case of water).

This is not a dissolution event but a chemical transformation.[3][4] The reaction proceeds in two stages:

-

Hydrolysis/Alcoholysis: The Si-O bond of the acetoxy group is cleaved, releasing acetic acid and forming silanol intermediates (-Si-OH).

-

Condensation: The highly reactive silanol intermediates rapidly condense with each other, forming stable siloxane bonds (Si-O-Si) and eliminating water. This process continues, leading to the formation of silicone polymers and oligomers.

The presence of even trace amounts of moisture in a solvent can initiate this decomposition cascade. Therefore, using DMDAS in solvents like ethanol or wet acetone will not result in a stable solution of the parent compound, but rather a reactive mixture undergoing polymerization.

Caption: Figure 1. Reaction pathway of DMDAS in protic solvents.

Stability and Miscibility in Aprotic Solvents

Aprotic solvents lack an acidic proton and are generally non-reactive towards DMDAS, provided they are rigorously dried.[5] In these solvents, the principle of "like dissolves like" can be applied. DMDAS, having both non-polar (dimethyl) and polar (acetoxy) components, is expected to be miscible with a wide range of anhydrous aprotic solvents.

These include:

-

Hydrocarbons: Toluene, xylene, hexane, cyclohexane.

-

Chlorinated Solvents: Dichloromethane, chloroform.

-

Ethers: Diethyl ether, tetrahydrofuran (THF).

-

Ketones: Acetone, methyl ethyl ketone (MEK).

-

Esters: Ethyl acetate.

Causality: The successful dissolution in these solvents is contingent on the absence of water. Standard grade solvents often contain sufficient dissolved water (hundreds of ppm) to cause slow degradation of DMDAS, observable as increasing viscosity or the faint odor of acetic acid over time. Therefore, the use of anhydrous grades of these solvents is essential for preparing stable stock solutions.

Qualitative Solubility and Compatibility Profile

Table 1: Qualitative Compatibility of Dimethylacetoxysilane with Common Organic Solvents

| Solvent Class | Representative Solvents | Interaction Type | Rationale & Expert Insight |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Reacts Vigorously | The labile proton rapidly attacks the Si-O bond, leading to solvolysis and polymerization. Not suitable for creating a stable solution.[3] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible (Anhydrous) | Good miscibility due to polarity matching. Crucial Caveat: These solvents are often hygroscopic. Must use anhydrous grade and inert atmosphere to prevent slow hydrolysis. |

| Non-Polar Aprotic | Toluene, Hexane, Xylene, Tetrahydrofuran (THF) | Miscible (Anhydrous) | The dimethylsilyl backbone promotes solubility in non-polar media. These are excellent choices for stable solutions, provided they are thoroughly dried. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible (Anhydrous) | Generally good solvents for a wide range of organosilicon compounds. Anhydrous conditions are mandatory. |

Experimental Determination of Solvent Compatibility

For any new application or solvent system, experimental verification is non-negotiable. The following protocols are designed as self-validating systems to assess both miscibility and reactivity.

Critical Prerequisite: Anhydrous Technique

Expertise & Causality: The single most important factor for success is the rigorous exclusion of moisture. Water initiates the irreversible polymerization cascade. All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under a stream of inert gas (e.g., nitrogen or argon). Solvents should be of anhydrous grade and handled using syringe techniques under an inert atmosphere.[6]

Protocol 1: Visual Miscibility Test in Aprotic Solvents

This protocol determines if DMDAS forms a single, clear phase with a dry aprotic solvent.

Methodology:

-

Preparation: In a glovebox or under an inert gas atmosphere, add 5 mL of the anhydrous test solvent to a clean, dry vial.

-

Analyte Addition: Using a dry syringe, add 0.5 mL of dimethylacetoxysilane to the solvent.

-

Observation: Cap the vial and swirl gently. Observe the solution against a contrasting background.

-

Interpretation:

-

Miscible: The solution remains perfectly clear and homogenous.

-

Immiscible: Two distinct liquid layers form.

-

Partially Miscible/Reacting: The solution appears cloudy, hazy (turbid), or a precipitate/gel forms. This indicates either poor solubility or, more likely, a reaction with trace impurities (like water) in the solvent.

-

Caption: Figure 2. Workflow for visual determination of miscibility.

Protocol 2: Spectroscopic Assessment of Reactivity

Trustworthiness: Visual inspection may not detect slow decomposition. Spectroscopic methods like Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive evidence of a chemical reaction.

Methodology (FTIR):

-

Initial Scan: Obtain an FTIR spectrum of the pure, anhydrous solvent.

-

Solution Preparation: Prepare a ~5% (v/v) solution of DMDAS in the anhydrous solvent under inert atmosphere.

-

Time-Zero Scan: Immediately obtain an FTIR spectrum of the freshly prepared solution.

-

Monitoring: Cap the sample tightly and obtain subsequent spectra after 1 hour and 24 hours.

-

Interpretation:

-

Stable Solution: The spectra remain unchanged over time.

-

Reaction Occurring: The appearance or growth of new peaks indicates decomposition. Look for a broad peak around 3500-3300 cm⁻¹ (O-H stretch from silanol/water) and a strong carbonyl peak around 1710 cm⁻¹ (C=O stretch from the acetic acid byproduct), which is distinct from the ester carbonyl of DMDAS (~1740 cm⁻¹).

-

Safety and Handling Considerations

Dimethylacetoxysilane and its reaction products present several hazards that demand strict safety protocols.

-

Corrosivity: The compound causes severe skin burns and eye damage.[7][8] Upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract), it hydrolyzes to release acetic acid, causing chemical burns.

-

Flammability: While classified as a combustible liquid with a flash point around 67°C, it should be kept away from heat and ignition sources.[1][8]

-

Handling: Always handle dimethylacetoxysilane in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[6][8] Ensure safety showers and eyewash stations are immediately accessible.

Conclusion

The interaction of dimethylacetoxysilane with organic solvents is a subject dominated by chemical reactivity rather than simple physical solubility. While it is readily miscible with a wide array of common anhydrous aprotic solvents such as toluene, hexane, and dichloromethane, its use with any protic solvent (alcohols, water) will lead to rapid decomposition and polymerization. The key to successfully preparing and using solutions of this compound is the rigorous application of anhydrous techniques to prevent the formation of acetic acid and siloxane networks. Researchers must prioritize safety due to the corrosive nature of the compound and its hydrolysis byproducts. For any novel application, direct experimental verification of compatibility using the protocols outlined in this guide is strongly recommended.

References

-

Xiameter. (n.d.). Dimethyldiethoxysilane Cas 78-62-6 SDS. Retrieved from [Link]

-

Gelest, Inc. (2015, January 6). Safety Data Sheet: Dimethyldiethoxysilane, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diacetoxydimethylsilane. PubChem Compound Database. Retrieved from [Link]

-

Figiel, P. A., et al. (2015). In Situ Curing Kinetics of Moisture-Reactive Acetoxysiloxane Sealants. Industrial & Engineering Chemistry Research, 54(36), 8939–8946. Retrieved from [Link]

-

Graiver, D., et al. (2003). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Environmental Science & Technology, 37(2), 374-379. Retrieved from [Link]

-

Lee, S., et al. (2022). A Health Risk Assessment of Workers Exposed to Organic Paint Solvents Used in the Korean Shipbuilding Industry. International Journal of Environmental Research and Public Health, 19(19), 12345. Retrieved from [Link]

-

MaChemGuy. (2019, June 9). Quick Revision - Hydrolysis of condensation polymers. YouTube. Retrieved from [Link]

-

3M. (n.d.). Organic Solvents. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (1987). Organic Solvent Neurotoxicity. NIOSH. Retrieved from [Link]

-

WorkSafe New Zealand. (2019, April 1). Organic solvents. Retrieved from [Link]

Sources

- 1. Diacetoxydimethylsilan 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Diacetoxydimethylsilane | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diacetoxydimethylsilane, 10G | Labscoop [labscoop.com]

Introduction: The Role and Significance of Dimethylacetoxysilane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dimethylacetoxysilane

Dimethylacetoxysilane, specifically Diacetoxydimethylsilane [(CH₃)₂Si(OOCCH₃)₂], is a pivotal bifunctional organosilicon compound. Its primary utility is found as a cross-linking agent in the formulation of room-temperature-vulcanizing (RTV) silicone sealants and adhesives. The curing process relies on the controlled hydrolysis of its acetoxy groups upon exposure to atmospheric moisture, which initiates a cascade of condensation reactions to form a stable, cross-linked polydimethylsiloxane (PDMS) network.[1] Understanding the thermal stability and decomposition pathways of the unreacted silane is therefore critical for defining storage conditions, shelf-life, and processing parameters, and for predicting the performance and failure modes of the cured material under thermal stress.

This guide provides a comprehensive analysis of the thermal behavior of dimethylacetoxysilane, grounded in established principles of organosilicon chemistry and supported by standard analytical methodologies. We will explore the mechanisms of decomposition, detail the experimental protocols for characterization, and discuss the key factors that influence its stability.

Section 1: Decomposition Pathways and Chemical Mechanisms

The decomposition of dimethylacetoxysilane is not a single event but a series of interconnected chemical reactions, highly dependent on environmental conditions, particularly the presence of water.

Hydrolytic Pathway: The Dominant Mechanism in Ambient Conditions

In most practical applications, the degradation process is initiated by hydrolysis. The silicon-oxygen bond of the acetoxy group is susceptible to nucleophilic attack by water.

-

Hydrolysis: The two acetoxy groups are sequentially replaced by hydroxyl groups, yielding dimethylsilanediol ((CH₃)₂Si(OH)₂) and releasing acetic acid as a byproduct.[1][2] This reaction is often the rate-limiting step in the curing of acetoxy-silicone sealants.[1]

-

Condensation: Dimethylsilanediol is an unstable intermediate. It readily undergoes self-condensation, where silanol groups react with each other to form siloxane (Si-O-Si) bonds, eliminating water in the process.[2] This polymerization reaction builds the polydimethylsiloxane (PDMS) backbone.

The released acetic acid can act as a catalyst for subsequent hydrolysis and condensation reactions, creating a complex autocatalytic-like system.[1]

Thermal Decomposition of the Resulting Polysiloxane Network

Once the PDMS network is formed, its own thermal stability dictates the material's performance at elevated temperatures.

-

Inert Atmosphere (Pyrolysis): In the absence of oxygen, the primary decomposition mechanism for PDMS is depolymerization.[3] The siloxane backbone undergoes rearrangement to form volatile, low-molecular-weight cyclic oligomers (e.g., D3, D4 cyclosiloxanes). This process typically begins at temperatures above 350°C.[3]

-

Oxidative Atmosphere: In the presence of oxygen, degradation is more complex and occurs at lower temperatures.[3] The process involves radical-induced chain scission and oxidation of the methyl side groups, leading to the formation of silica (SiO₂), carbon dioxide, water, and formaldehyde. This oxidative degradation can start at temperatures as low as 250-300°C.

Direct Pyrolysis Pathway (Anhydrous Conditions)

Under strictly anhydrous conditions, direct thermal decomposition of dimethylacetoxysilane would proceed through different, higher-energy pathways. While less common in practice, these mechanisms are academically significant. Plausible routes, by analogy with other organosilicon compounds, include:

-

Elimination Reactions: Formation of acetic anhydride and a siloxane dimer.

-

Homolytic Bond Cleavage: At very high temperatures, cleavage of the Si-C or Si-O bonds can occur, generating radical species.[4] Studies on related compounds like dimethyldichlorosilane show that decomposition proceeds via the sequential loss of methyl radicals.[4][5]

The following diagram illustrates the interconnected nature of these decomposition pathways.

Caption: Decomposition pathways for dimethylacetoxysilane.

Section 2: Experimental Workflow for Thermal Analysis

A robust characterization of thermal stability requires a multi-technique approach. The protocols described below form a self-validating system, where data from one technique corroborates the findings of another.

Core Analytical Techniques

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the onset of decomposition and quantifying mass loss events.[3]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It identifies phase transitions (melting, crystallization) and thermal events like exothermic decomposition or endothermic evaporation.

-

Evolved Gas Analysis (EGA) via TGA-MS/FTIR: Involves coupling the gas outlet of a TGA instrument to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer. This allows for the real-time identification of gaseous decomposition products, providing direct evidence for the proposed chemical mechanisms.

The logical flow of this experimental investigation is depicted below.

Caption: Experimental workflow for thermal stability analysis.

Experimental Protocols

-

Objective: To determine the temperature ranges of mass loss and the residual mass upon decomposition.

-

Instrumentation: Thermogravimetric Analyzer.

-

Methodology:

-

Crucible Preparation: Tare a clean, empty alumina or platinum TGA crucible.

-

Sample Loading: Accurately weigh 5-10 mg of liquid dimethylacetoxysilane into the crucible.[3] Causality: This sample size is small enough to minimize thermal gradients but large enough to provide a clear signal.

-

Atmosphere Purge: Place the crucible in the TGA furnace and purge with the desired gas (e.g., high-purity nitrogen or dry air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or oxidative environment.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min. Causality: A 10°C/min rate is a standard condition that balances resolution and experimental time.

-

Data Recording: Continuously record the sample mass and temperature.

-

Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition (T_onset), temperatures of maximum decomposition rate (T_peak), and the percentage of mass lost at each stage.

-

-

Objective: To identify the thermal nature (endothermic/exothermic) of decomposition events.

-

Instrumentation: Differential Scanning Calorimeter.

-

Methodology:

-

Sample Encapsulation: Accurately weigh 3-7 mg of dimethylacetoxysilane into a hermetic aluminum pan and seal it. Causality: A hermetic pan is crucial to prevent the volatile sample from evaporating before decomposition.

-

Reference Pan: Prepare an empty, sealed hermetic pan as a reference.

-

Atmosphere Purge: Place both pans in the DSC cell and purge with nitrogen at 20-50 mL/min.

-

Thermal Program: Use a "heat-cool-heat" cycle. First, heat from ambient to just below the expected decomposition temperature at 10°C/min to observe any initial transitions. Cool the sample, then heat again through the decomposition range (e.g., to 400°C) at 10°C/min.

-

Data Recording: Continuously record the differential heat flow.

-

Analysis: Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition, oxidation).

-

Anticipated Data Summary

The following table summarizes hypothetical yet representative data from a comprehensive thermal analysis of dimethylacetoxysilane.

| Parameter | Value (Inert, N₂) | Value (Oxidative, Air) | Method | Significance |

| T_onset (5% mass loss) | ~140 - 160 °C | ~130 - 150 °C | TGA | Onset of significant thermal decomposition. |

| T_peak1 | ~180 °C | ~170 °C | TGA (DTG) | Maximum rate of initial mass loss (hydrolysis/condensation). |

| Mass Loss (Stage 1) | ~50 - 60% | ~50 - 60% | TGA | Corresponds to the loss of two acetoxy groups. |

| T_peak2 | > 400 °C | ~300 - 350 °C | TGA (DTG) | Decomposition of the formed PDMS network. |

| Decomposition Enthalpy | Exothermic | Strongly Exothermic | DSC | Indicates the energetic nature of the decomposition reactions. |

| Evolved Gases (Stage 1) | Acetic Acid (m/z 60) | Acetic Acid (m/z 60) | TGA-MS | Confirms hydrolysis/condensation pathway. |

| Evolved Gases (Stage 2) | Cyclic Siloxanes | CO₂, H₂O, SiO₂ fragments | TGA-MS | Differentiates between pyrolysis and oxidation mechanisms. |

| Final Char Yield @ 800°C | ~15 - 25% | ~35 - 45% (as SiO₂) | TGA | Higher yield in air due to silica formation. |

Section 3: Key Factors Influencing Thermal Stability

The inherent thermal stability of dimethylacetoxysilane can be significantly modified by external factors.

-

Atmosphere: As detailed previously, an oxidative atmosphere (air) leads to degradation at lower temperatures compared to an inert atmosphere (nitrogen).[3] The mechanism shifts from controlled depolymerization to aggressive oxidation.

-

Moisture: The presence of water is the single most critical factor. It provides a low-energy pathway for decomposition via hydrolysis, effectively lowering the onset temperature of degradation from that of pure pyrolysis to the temperature at which hydrolysis becomes rapid.

-

Catalysts and Impurities: The hydrolysis and condensation reactions are catalyzed by both acids and bases.[6] Therefore, the presence of acidic or basic impurities in the silane or on the substrate surface can accelerate decomposition. The acetic acid byproduct itself can contribute to this acceleration.[1]

-

Heating Rate: In dynamic TGA experiments, a faster heating rate will shift the observed decomposition temperatures to higher values. Slower rates provide conditions closer to thermal equilibrium and can reveal more subtle transitions.

Conclusion

The thermal stability of dimethylacetoxysilane is intrinsically linked to its chemical reactivity, particularly its propensity for hydrolysis. In practical terms, its decomposition is a multi-stage process initiated by moisture, leading to the formation of a polydimethylsiloxane network, which then degrades at higher temperatures. The nature of the atmosphere—inert or oxidative—dictates the ultimate decomposition pathway and products of this secondary degradation. A thorough understanding, achieved through the systematic application of analytical techniques like TGA, DSC, and EGA, is essential for researchers and professionals to ensure proper handling, storage, and application of this versatile cross-linking agent.

References

- Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Google Scholar.

- A Comparative Guide to the Thermal Stability of Polymers Derived

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.

- Thermal stability of linear siloxanes and their mixtures.

- Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. PubMed.

- In Situ Curing Kinetics of Moisture-Reactive Acetoxysiloxane Sealants.

- A Comparative Guide to the Thermal Stability of Silane Precursors. Benchchem.

- Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. Allen.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]

- 3. benchchem.com [benchchem.com]

- 4. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

An In-Depth Technical Guide to Dimethylacetoxysilane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Dimethylacetoxysilane, also known as Diacetoxydimethylsilane, a versatile organosilicon compound with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, safety protocols, and practical applications, with a focus on its relevance in the pharmaceutical industry.

Introduction: Understanding the Utility of Dimethylacetoxysilane

Dimethylacetoxysilane (CAS Number: 2182-66-3) is a reactive silane that serves as a key intermediate and reagent in a multitude of chemical processes.[1][2] Its utility stems from the presence of two acetoxy groups, which can be readily hydrolyzed, and a dimethylsilyl core. This structure allows it to act as an effective cross-linking agent, a silylating agent, and a precursor in the synthesis of silicone polymers.[1][2] In the context of pharmaceutical development, its primary role is as a silylating agent, where it is used to protect reactive functional groups during the synthesis of complex molecules, thereby enhancing reaction selectivity and the stability of intermediates.[1][3]

Core Technical Data and Properties

A thorough understanding of the physicochemical properties of Dimethylacetoxysilane is paramount for its safe and effective use in a laboratory or manufacturing setting.

Chemical Identity

| Identifier | Value |

| Chemical Name | Dimethylacetoxysilane, Diacetoxydimethylsilane |

| Synonyms | Dimethyldiacetoxysilane, [acetyloxy(dimethyl)silyl] acetate |

| CAS Number | 2182-66-3[2] |

| Molecular Formula | C6H12O4Si[4] |

| Molecular Weight | 176.24 g/mol [4] |

| Chemical Structure | (CH₃CO₂)₂Si(CH₃)₂ |

digraph "Dimethylacetoxysilane_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Central Silicon Atom Si [label="Si", pos="0,0!", fontsize=14, fontcolor="#4285F4"];

// Methyl Groups C1 [label="CH₃", pos="-1.5,-0.5!", fontsize=12]; C2 [label="CH₃", pos="1.5,-0.5!", fontsize=12];

// Acetoxy Groups O1 [label="O", pos="-0.8,1.2!", fontsize=12, fontcolor="#EA4335"]; C3 [label="C", pos="-1.6,1.8!", fontsize=12]; O2 [label="O", pos="-2.4,1.5!", fontsize=12, fontcolor="#EA4335"]; C4 [label="CH₃", pos="-1.4,2.8!", fontsize=12];

O3 [label="O", pos="0.8,1.2!", fontsize=12, fontcolor="#EA4335"]; C5 [label="C", pos="1.6,1.8!", fontsize=12]; O4 [label="O", pos="2.4,1.5!", fontsize=12, fontcolor="#EA4335"]; C6 [label="CH₃", pos="1.4,2.8!", fontsize=12];

// Bonds Si -- C1; Si -- C2; Si -- O1; Si -- O3; O1 -- C3; C3 -- O2 [style=double]; C3 -- C4; O3 -- C5; C5 -- O4 [style=double]; C5 -- C6; }

Caption: Chemical Structure of Dimethylacetoxysilane.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to slightly yellow or red clear liquid | [5] |

| Odor | Pungent, acetic acid-like | [6][7] |

| Boiling Point | 163-165 °C | [5][6] |

| Melting Point | -12.5 °C | [6][8] |

| Density | 1.054-1.06 g/mL at 25 °C | [5][6] |

| Flash Point | 67.4 °C (153.3 °F) - closed cup | |

| Solubility | Soluble in most organic solvents; insoluble in water. Reacts slowly with water/moisture. | [1][7] |

Safety Data Sheet (SDS) Analysis: A Guide to Safe Handling

Dimethylacetoxysilane is a hazardous chemical that requires strict adherence to safety protocols. The following information is synthesized from its Safety Data Sheet and is critical for all personnel handling this substance.

Hazard Identification

-

GHS Classification:

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[8]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P310: Immediately call a POISON CENTER or doctor/physician.[8]

-

Handling, Storage, and Disposal

-

Handling: Use only under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Keep away from heat, sparks, and open flames.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store in a corrosives area.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[9]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Applications in Research and Drug Development

The reactivity of Dimethylacetoxysilane makes it a valuable tool in various stages of chemical research and development, particularly in the synthesis of complex organic molecules and the development of new materials.

Role as a Silylating Agent in Pharmaceutical Synthesis

In the multi-step synthesis of active pharmaceutical ingredients (APIs), it is often necessary to protect reactive functional groups, such as hydroxyls (-OH) and amines (-NH₂), to prevent unwanted side reactions.[9] Silylating agents, like Dimethylacetoxysilane, are employed to temporarily convert these groups into silyl ethers or silylamines, which are generally more stable and less reactive under specific reaction conditions.[1]

The causality behind this choice lies in the controlled reactivity of the silyl group. The protection can be selectively removed later in the synthetic sequence to regenerate the original functional group. This allows for a more controlled and efficient synthesis of the target molecule, ultimately improving the overall yield and purity of the API.[9]

Caption: Generalized workflow for the use of Dimethylacetoxysilane as a protecting agent.

Cross-linking Agent for Polymers and Drug Delivery Systems

Dimethylacetoxysilane serves as an effective cross-linking agent for various polymers, including polyesters and epoxies.[1] This property is of growing interest in the field of drug delivery. Polymeric materials are extensively used to create matrices for the controlled release of therapeutic agents.[11][12] The degree of cross-linking within a polymer matrix, which can be controlled by the amount of cross-linking agent used, directly influences the drug release kinetics.

By incorporating Dimethylacetoxysilane into a polymer formulation, researchers can modulate the degradation rate of the polymer and the diffusion of the encapsulated drug, thereby achieving a desired release profile.[13] This is a critical aspect in the design of long-acting drug formulations and targeted drug delivery systems.[12]

Intermediate in Silicone and Materials Science

As a key intermediate in the production of silicone polymers, Dimethylacetoxysilane contributes to the synthesis of a wide range of materials with diverse applications, from sealants and adhesives to advanced coatings.[2][5] In the context of drug development, silicone-based materials are utilized for medical devices, transdermal patches, and as excipients in topical formulations due to their biocompatibility and tunable properties.

Experimental Protocol: Silylation of a Primary Alcohol